N-ethyl-2-(methylamino)ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-(methylamino)ethane-1-sulfonamide is a chemical compound with the molecular formula C5H14N2O2S and a molecular weight of 166.24 g/mol . This compound is a sulfonamide derivative, which means it contains a sulfonamide functional group (–SO2NH2). Sulfonamides are known for their diverse applications in various fields, including medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(methylamino)ethane-1-sulfonamide typically involves the reaction of ethylamine with methylamine in the presence of a sulfonating agent. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The general reaction can be represented as follows:
[ \text{C2H5NH2} + \text{CH3NH2} + \text{SO2} \rightarrow \text{C5H14N2O2S} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(methylamino)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted sulfonamides
Scientific Research Applications
N-ethyl-2-(methylamino)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Sulfonamide derivatives are known for their use in pharmaceuticals, particularly as antibiotics and diuretics.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-ethyl-2-(methylamino)ethane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(methylamino)ethane-1-sulfonamide
- N-ethyl-2-(ethylamino)ethane-1-sulfonamide
- N-propyl-2-(methylamino)ethane-1-sulfonamide
Uniqueness
N-ethyl-2-(methylamino)ethane-1-sulfonamide is unique due to its specific ethyl and methyl substitutions on the sulfonamide group. These substitutions can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other sulfonamide derivatives .
Properties
Molecular Formula |
C5H14N2O2S |
---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
N-ethyl-2-(methylamino)ethanesulfonamide |
InChI |
InChI=1S/C5H14N2O2S/c1-3-7-10(8,9)5-4-6-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
ZSXXJRLWJLQWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)CCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.